
1,3-Dicyclopentylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dicyclopentylcyclopentane: is a chemical compound with the molecular formula C15H26 . It is a cycloalkane, specifically a tricyclic compound, consisting of three cyclopentane rings. This compound is known for its unique structure, which includes 17 non-hydrogen bonds, 2 rotatable bonds, and 3 five-membered rings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopentylcyclopentane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopentyl derivatives using strong acids or bases as catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
1,3-Dicyclopentylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of more saturated cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
科学研究应用
1,3-Dicyclopentylcyclopentane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dicyclopentylcyclopentane involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Cyclopentane: A simpler cycloalkane with a single five-membered ring.
1,1’3’,1’'-Tercyclopentane: Another tricyclic compound with a similar structure but different substitution patterns.
Uniqueness
1,3-Dicyclopentylcyclopentane is unique due to its specific arrangement of three cyclopentane rings, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
6051-40-7 |
|---|---|
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
1,3-dicyclopentylcyclopentane |
InChI |
InChI=1S/C15H26/c1-2-6-12(5-1)14-9-10-15(11-14)13-7-3-4-8-13/h12-15H,1-11H2 |
InChI 键 |
VUIQTOLVCLYLAF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2CCC(C2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


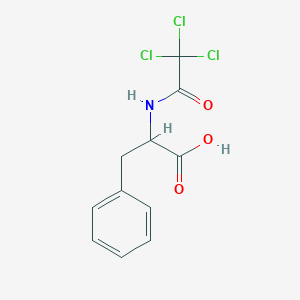
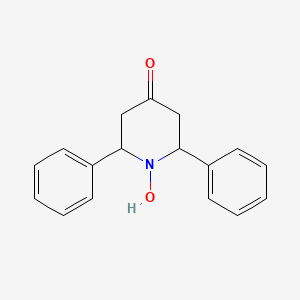
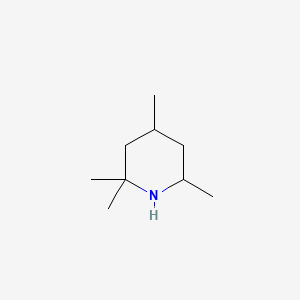

![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
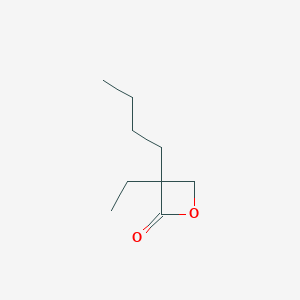
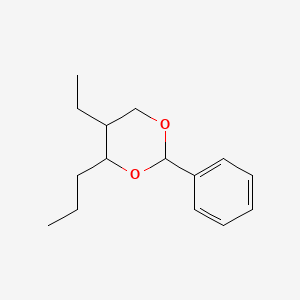

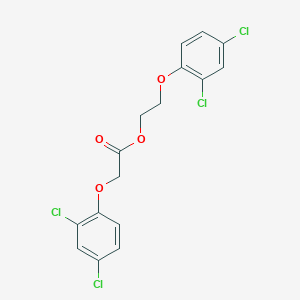
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
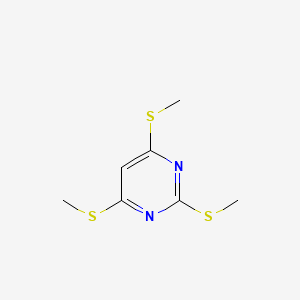
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
